trans-4-Fluoro-3-methoxypyrrolidine HCl
Description
Significance of Fluorinated Heterocycles in Medicinal Chemistry and Organic Synthesis
The introduction of fluorine into heterocyclic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.comnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms for drug design, present in approximately 85% of all bioactive compounds. tandfonline.com When combined with fluorine, the most electronegative element, these scaffolds often gain unique physicochemical properties. tandfonline.comtandfonline.com
The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. nih.govmdpi.com The carbon-fluorine (C-F) bond is exceptionally strong and not commonly found in nature, which can render the molecule more resistant to metabolic degradation, thereby extending its half-life. tandfonline.comtandfonline.com Furthermore, fluorine's small size, comparable to a hydrogen atom, means it can be introduced without significant steric hindrance. tandfonline.com This allows for the fine-tuning of a molecule's electronic properties and pKa, which can improve its permeability across biological membranes and enhance its interaction with target proteins. nih.govnih.govresearchgate.net Consequently, about 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.
In organic synthesis, organofluorine compounds serve as versatile reagents and building blocks. wikipedia.org The development of novel fluorination methods is a dynamic area of research, enabling more precise and efficient introduction of fluorine into complex molecules. rsc.orgdiva-portal.org
Overview of Pyrrolidine (B122466) Derivatives as Key Intermediates
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry. nbinno.com It is a core structure in numerous natural products, alkaloids, and FDA-approved drugs. tandfonline.comfrontiersin.org The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is crucial for achieving specific interactions with biological targets. nih.govresearchgate.net
Pyrrolidine derivatives are indispensable building blocks in the synthesis of a wide array of therapeutic agents for diseases affecting the central nervous system, as well as for anticancer, antiviral, and antidiabetic applications. nbinno.comtandfonline.com Their structural versatility allows for diverse functionalization, enabling chemists to precisely orient substituents in space to optimize binding affinity and efficacy. nbinno.com The stereochemistry of the pyrrolidine ring is a particularly significant feature, as different stereoisomers can exhibit distinct biological profiles due to enantioselective interactions with target proteins. nih.govresearchgate.net As a result, the stereoselective synthesis of pyrrolidine derivatives is a major focus in modern organic chemistry. nih.gov
Specific Context of trans-4-Fluoro-3-methoxypyrrolidine HCl in Contemporary Chemical Research
This compound is a specialized building block that combines the advantageous features of both the pyrrolidine scaffold and fluorine substitution. The "trans" configuration specifies the relative stereochemistry of the fluoro and methoxy (B1213986) groups on the pyrrolidine ring. This precise spatial arrangement is critical, as it dictates how the molecule can be incorporated into larger, more complex structures and how it will interact with biological systems.
This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and modulate the basicity of the pyrrolidine nitrogen, while the methoxy group offers an additional point for chemical modification or specific interaction. Researchers utilize such fluorinated building blocks to create new chemical entities with potentially improved pharmacokinetic and pharmacodynamic properties. For instance, fluorinated pyrrolidines have been incorporated into inhibitors of enzymes like fibroblast activation protein (FAP). researchgate.net The synthesis of specifically substituted pyrrolidines, such as 3-fluoro-4-hydroxyprolines, highlights the ongoing research effort to create novel building blocks for applications in targeted protein degradation and other advanced therapeutic strategies. nih.gov
The compound is primarily used in research and development settings, particularly in medicinal chemistry, for the construction of complex organic molecules and potential drug candidates. Its synthesis requires multi-step processes that control the stereochemistry of the fluoro and methoxy groups, often involving sophisticated fluorination techniques.
Below are the key identifiers for this compound:
| Identifier | Value |
| Chemical Name | trans-4-Fluoro-3-methoxypyrrolidine hydrochloride |
| CAS Number | 2459933-84-3 (trans isomer), 1203566-98-6, 2108511-81-3 |
| Molecular Formula | C₅H₁₁ClFNO |
| Molecular Weight | 155.60 g/mol |
Note: The existence of multiple CAS numbers may indicate different stereoisomers or registration entries for the same compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-3-fluoro-4-methoxypyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUPOATRRHOKQ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108511-81-3 | |
| Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to trans-4-Fluoro-3-methoxypyrrolidine HCl
The synthesis of this compound necessitates precise control over the stereochemistry at the C3 and C4 positions of the pyrrolidine (B122466) ring. The key challenges involve the stereoselective formation of the heterocyclic core and the regioselective and stereospecific introduction of both the fluorine atom and the methoxy (B1213986) group. Advanced synthetic strategies are employed to navigate these challenges, broadly categorized into stereoselective synthesis and specific functionalization methodologies.
Stereoselective Synthesis Strategies
Achieving the desired trans configuration of the fluoro and methoxy substituents requires a robust stereochemical control element throughout the synthesis. The primary approaches to establish this stereochemistry include leveraging naturally occurring chiral molecules, employing asymmetric catalysts, or separating enantiomers from a racemic mixture.
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials to transfer chirality to the target molecule. For substituted pyrrolidines, amino acids like proline and its derivatives are common starting points. mdpi.commdpi.comacs.org A logical and widely practiced precursor for synthesizing 3,4-disubstituted pyrrolidines is 4-hydroxy-L-proline. mdpi.com
A plausible synthetic sequence starting from commercially available N-protected trans-4-hydroxy-L-proline is outlined below. This strategy relies on key stereochemical transformations, particularly an SN2 reaction during the fluorination step to set the final trans relationship between the substituents.
Plausible Chiral Pool Synthetic Route:
Protection: The synthesis begins with the protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline to prevent unwanted side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is commonly used for the amine.
Hydroxyl Activation: The hydroxyl group at C4 is converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
Fluorination with Inversion: The activated hydroxyl group is displaced by a fluoride (B91410) ion (e.g., from tetrabutylammonium (B224687) fluoride - TBAF). This reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the C4 center. Starting from a trans-4-hydroxyproline derivative, this step yields a cis-4-fluoroproline derivative.
Further Transformations: The resulting intermediate can then be further modified to introduce the methoxy group at the C3 position, although achieving the desired trans-4-fluoro-3-methoxy stereochemistry from this specific intermediate would require additional complex steps to invert one of the centers again.
An alternative and more direct chiral pool approach would start from a precursor that already contains the desired C3 oxygen functionality. For example, starting from a derivative of 3,4-dihydroxypyrrolidine obtained from a chiral source like tartaric acid could provide the necessary stereochemical framework. mdpi.com
Table 1: Representative Chiral Pool Synthesis Steps
| Step | Transformation | Reagents & Conditions | Expected Outcome |
| 1 | Protection of trans-4-hydroxy-L-proline | (Boc)₂O, base | N-Boc-trans-4-hydroxy-L-proline |
| 2 | Hydroxyl Activation | TsCl, pyridine | Activated C4-hydroxyl group |
| 3 | Fluorination (SN2) | TBAF, THF | Inversion of stereochemistry at C4 |
Asymmetric catalysis offers a powerful method for constructing chiral pyrrolidine rings from achiral or prochiral precursors. Organocatalysis, in particular, has emerged as a robust tool for synthesizing functionalized pyrrolidines. mdpi.comnih.govbohrium.com
One of the most effective strategies for forming polysubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. mdpi.com Chiral metal complexes or organocatalysts can be employed to control the stereochemical outcome of this reaction.
Conceptual Asymmetric [3+2] Cycloaddition:
Reactants: An imine derived from an α-amino acid ester (serving as the azomethine ylide precursor) and a suitably substituted alkene dipolarophile (e.g., a fluorinated or oxygenated acrylate).
Catalyst: A chiral catalyst, such as a copper(I) complex with a chiral ligand (e.g., TF-BiphamPhos), can coordinate to the azomethine ylide. nih.gov This coordination creates a chiral environment that directs the cycloaddition to occur on one face of the dipolarophile, leading to a highly enantioenriched pyrrolidine product.
Outcome: By carefully selecting the reactants and the chiral catalyst, it is possible to synthesize a pyrrolidine ring with specific substituents and controlled relative and absolute stereochemistry. Subsequent functional group manipulations would then be performed to arrive at the final target molecule.
Organocatalytic Michael additions followed by intramolecular cyclization are also a viable route. For instance, the conjugate addition of an aldehyde to a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate a key intermediate with multiple stereocenters, which can then be cyclized to form the pyrrolidine ring. nih.gov
When a stereoselective synthesis is not readily achievable, the resolution of a racemic mixture of a key intermediate is a common and practical alternative. This approach involves separating the enantiomers of a chiral compound. nih.govresearchgate.net For the synthesis of trans-4-fluoro-3-methoxypyrrolidine, a suitable racemic intermediate would be trans-4-fluoro-3-hydroxypyrrolidine or a protected version thereof.
Methods for Resolution:
Classical Resolution: This involves reacting the racemic amine or alcohol intermediate with a chiral resolving agent (like tartaric acid or a chiral carboxylic acid) to form a pair of diastereomeric salts. These diastereomers often have different solubilities, allowing one to be crystallized and separated from the other.
Enzymatic Kinetic Resolution: Lipases are enzymes commonly used for the kinetic resolution of racemic alcohols and amines. researchgate.net In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This leaves behind the unreacted, enantioenriched alcohol and the acylated product, which can then be separated chromatographically. The selectivity factor (s) is a measure of the enzyme's efficiency in distinguishing between the two enantiomers. whiterose.ac.uk
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of a racemic intermediate on an analytical or preparative scale.
Table 2: Comparison of Resolution Strategies
| Method | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established technique. | Requires suitable resolving agents; can be trial-and-error. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild conditions. | Maximum theoretical yield is 50% for each enantiomer. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High purity separation for both enantiomers. | Can be expensive and less scalable for large quantities. |
Fluorination Methodologies for Pyrrolidine Systems
The introduction of the fluorine atom onto the pyrrolidine ring is a critical step. The choice of fluorinating agent is crucial for achieving the desired outcome, especially when dealing with sensitive functional groups and stereocenters. Nucleophilic fluorinating reagents are commonly employed to replace a hydroxyl group.
Commonly used reagents for deoxofluorination include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). pharmtech.comorgsyn.orgorganic-chemistry.orgsci-hub.se These reagents activate a hydroxyl group, which is then displaced by a fluoride ion in an SN2-type reaction, leading to an inversion of configuration at the carbon center. pharmtech.com This stereochemical inversion is a key strategic element in designing the synthesis from a chiral precursor like 4-hydroxyproline.
For instance, the reaction of an N-protected cis-3-hydroxypyrrolidine derivative with DAST would be expected to yield the corresponding trans-3-fluoropyrrolidine. The reaction conditions, such as temperature and solvent, must be carefully controlled to minimize side reactions like elimination. Newer reagents like XtalFluor have been developed to offer enhanced stability and selectivity, often resulting in fewer elimination byproducts compared to DAST. acs.org
Incorporation of Methoxy Functionality
The methoxy group is typically introduced via the O-methylation of a corresponding hydroxyl precursor. This transformation is a standard Williamson ether synthesis. A common method involves deprotonating the hydroxyl group of an N-protected 3-hydroxypyrrolidine intermediate with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then treated with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methyl ether.
To synthesize trans-4-fluoro-3-methoxypyrrolidine, this step would be performed on an N-protected trans-4-fluoro-3-hydroxypyrrolidine intermediate. The use of an N-protecting group (e.g., Boc or Cbz) is essential to prevent the otherwise nucleophilic ring nitrogen from being methylated. After the methoxy group is installed, the protecting group can be removed under acidic conditions (e.g., using HCl) to yield the final hydrochloride salt.
Functional Group Interconversions on the Pyrrolidine Core
The reactivity of trans-4-Fluoro-3-methoxypyrrolidine is dictated by its three primary functional groups. Each site offers a handle for synthetic transformations to generate a library of analogues for various research applications.
The secondary amine of the pyrrolidine ring is the most nucleophilic and readily functionalized site on the molecule. Standard acylation and alkylation reactions can be employed to introduce a wide variety of substituents at this position.
Acylation Reactions: Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. These reactions are fundamental for installing amide functionalities, which can alter the molecule's electronic properties and biological interactions. Common acylating agents include acetyl chloride, benzoyl chloride, and Boc-anhydride for the introduction of a protecting group. The reaction generally proceeds efficiently under mild conditions.
Alkylation Reactions: N-alkylation introduces alkyl groups onto the pyrrolidine nitrogen, converting the secondary amine to a tertiary amine. This transformation is typically achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or through reductive amination with aldehydes or ketones. The choice of alkylating agent and reaction conditions allows for the synthesis of diverse N-substituted derivatives.
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | N-Acetyl Pyrrolidine |
| Acylation | Acid Anhydride | Boc-Anhydride ((Boc)₂O) | N-Boc Pyrrolidine |
| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl Pyrrolidine |
| Alkylation | Alkyl Halide | Benzyl Bromide (BnBr) | N-Benzyl Pyrrolidine |
| Reductive Amination | Aldehyde + Reducing Agent | Formaldehyde (CH₂O) + NaBH₃CN | N-Methyl Pyrrolidine |
The methoxy group at the C-3 position is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions to yield a hydroxyl group. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This transformation from a methoxy to a hydroxyl group can significantly impact the molecule's polarity and hydrogen bonding capability.
The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, which turns the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Following this activation step, a nucleophile (the halide ion) attacks the carbon atom of the C-O bond. Depending on the structure of the ether, this can proceed via an SN1 or SN2 mechanism. wikipedia.orgchemistrysteps.com For a secondary carbon like the C-3 of the pyrrolidine ring, the reaction would likely proceed through an SN2 pathway. libretexts.org
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom generally unreactive and a poor leaving group under standard conditions. acs.org However, nucleophilic substitution of fluorine on a saturated carbon center is possible, though it requires specific conditions or activation. The high electronegativity of fluorine can influence the reactivity of adjacent centers. nih.gov
In the context of heterocyclic chemistry, the introduction of fluorine can profoundly affect the reactivity of the entire ring system. nih.govresearchgate.net While direct displacement of the fluorine atom in trans-4-Fluoro-3-methoxypyrrolidine by a nucleophile would be challenging, such transformations are not unknown, particularly in strained or electronically activated systems. nih.govresearchgate.net For instance, nucleophilic displacement of a fluoro substituent has been observed in other heterocyclic systems, sometimes leading to unexpected ring-opening reactions depending on the conditions. researchgate.net The reactivity is highly dependent on the nature of the nucleophile and the reaction environment.
Reaction Conditions and Optimization Strategies
The success and selectivity of functionalizing the pyrrolidine core depend heavily on the careful control of reaction conditions. Solvent, temperature, and the choice of catalyst are critical parameters that must be optimized for each specific transformation.
Solvent Effects: The choice of solvent can dramatically influence reaction rates and outcomes. For N-functionalization reactions, solvent polarity plays a key role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are often used as they can solvate cations while leaving the nucleophile relatively free, thus accelerating reaction rates. bohrium.comacs.org The nucleophilicity of pyrrolidine itself can be modulated by the solvent environment; studies have shown that its reactivity can be tuned in acetonitrile-methanol mixtures. researchgate.net In some cases, less polar solvents like dichloromethane (B109758) (CH₂Cl₂) may be preferred to control reactivity or prevent side reactions.
Temperature Control: Temperature is a critical factor for controlling the rate and selectivity of a reaction. For many N-acylation and N-alkylation reactions, ambient temperature is sufficient. However, for less reactive substrates or to overcome activation energy barriers, heating may be necessary. researchgate.net Conversely, some reactions may require cooling to prevent side reactions or control diastereoselectivity, particularly when creating new stereocenters. nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and product yield/purity. acs.org
| Solvent Type | Example Solvent | General Effect on Nucleophilic Reactions | Typical Application |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF | Increases rate of SN2 reactions by solvating cations but not anions. | N-Alkylation, C-H Functionalization. acs.org |
| Polar Protic | Methanol, Ethanol | Can decrease nucleophilicity by hydrogen bonding with the nucleophile. | Used when the solvent also acts as a reagent or in buffer systems. researchgate.net |
| Non-Polar / Low Polarity | Toluene, Dichloromethane | Generally slower reaction rates for polar reactants. | Used to control reactivity or when reactants are non-polar. |
Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective transformations. For the functionalization of pyrrolidines, various transition-metal catalyst systems are employed, particularly for activating otherwise inert C-H bonds.
Copper-Based Catalysts: Copper salts, such as Cu(OAc)₂, are effective catalysts for C-N bond formation. For example, copper-mediated C-H functionalization can be used to couple aryl amides with the nitrogen of a pyrrolidine ring. acs.org These reactions often require a base and a high-boiling polar solvent like DMSO. The optimization of these systems involves screening different copper salts, bases, and solvents to achieve the highest yield. acs.org
Palladium-Based Catalysts: Palladium catalysis is a powerful tool for C-H arylation and functionalization of the pyrrolidine ring itself. Using a directing group attached to the nitrogen, palladium catalysts can selectively activate specific C-H bonds on the pyrrolidine ring for coupling with aryl halides. This allows for the synthesis of highly substituted pyrrolidine derivatives with excellent regio- and stereoselectivity.
| Catalyst Metal | Example Catalyst | Transformation Type | Typical Conditions |
|---|---|---|---|
| Copper | Cu(OAc)₂ | ortho-C-H Functionalization / C-N Bond Formation | Na₂CO₃ (base), DMSO, 100-120 °C. acs.org |
| Palladium | Pd(OAc)₂ | C(sp³)-H Arylation | Directing group required, K₂CO₃ (base), Toluene. |
Scalability Considerations in Laboratory Synthesis
Scaling the synthesis of this compound from milligram to multi-gram or even kilogram quantities in a laboratory setting necessitates a detailed examination of several factors, including reaction conditions, reagent selection, work-up procedures, and purification methods.
Reaction Kinetics and Heat Management: Exothermic reactions, particularly those involved in fluorination, pose a significant challenge during scale-up. What might be a manageable temperature increase in a small flask can become a serious safety hazard in a larger reactor. For instance, the use of nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or its analogues can be highly exothermic. Careful control of the addition rate of the reagent and efficient heat dissipation through the use of appropriate cooling baths and reactor design are paramount. Continuous flow chemistry has emerged as a valuable technique to mitigate such hazards, offering superior heat and mass transfer, which can lead to improved reaction control and safety.
Reagent Stoichiometry and Cost: On a small scale, the use of excess reagents to drive a reaction to completion is often acceptable. However, when scaling up, the cost and disposal of these excess reagents become significant factors. The economic viability of the synthesis can be heavily influenced by the price of specialized reagents, such as chiral auxiliaries or expensive fluorinating agents. Optimization of reaction conditions to use stoichiometric amounts of reagents without compromising yield is a critical aspect of scalable synthesis.
Solvent Volumes and Work-up Procedures: The volume of solvents used in a synthesis increases proportionally with the scale. This not only has cost implications but also presents logistical challenges in terms of reactor size, handling, and waste disposal. Extraction and washing steps that are straightforward on a small scale can become cumbersome and time-consuming with larger volumes. The potential for emulsion formation during aqueous work-ups is also more pronounced at a larger scale, complicating phase separation. The selection of appropriate solvents that are both effective for the reaction and easily removable is crucial.
Purification and Isolation: Chromatographic purification, a common technique in small-scale laboratory synthesis, is often impractical and costly for large quantities of material. The development of a scalable purification method that relies on crystallization or distillation is highly desirable. For this compound, the final product is a salt, which may lend itself to purification by recrystallization. Identifying a suitable solvent system for efficient and high-yielding crystallization is a key development goal for a scalable process. The physical form of the final product (e.g., crystalline vs. amorphous) can also impact its handling, stability, and ease of formulation in subsequent applications.
Stereochemical Control: Maintaining the desired trans stereochemistry between the fluorine and methoxy groups throughout the synthetic sequence is critical. Reactions that proceed with high stereoselectivity on a small scale may sometimes exhibit reduced selectivity when scaled up due to changes in reaction conditions, such as mixing efficiency or temperature gradients. Careful monitoring of the stereochemical purity of intermediates and the final product is essential.
A hypothetical multi-step synthesis of this compound and the associated scalability challenges are outlined below:
| Step | Transformation | Key Reagents | Scalability Considerations |
| 1 | Protection of Pyrrolidine Nitrogen | Boc-anhydride or similar | Management of large volumes of solvents; potential for exotherms. |
| 2 | Introduction of Methoxy Group | Sodium methoxide, methyl iodide | Handling of pyrophoric reagents (if applicable); control of reaction temperature. |
| 3 | Activation of Hydroxyl Group | Tosyl chloride, mesyl chloride | Handling of corrosive and moisture-sensitive reagents; purification of the activated intermediate. |
| 4 | Nucleophilic Fluorination | Tetrabutylammonium fluoride, DAST | Highly exothermic reaction requiring careful temperature control; anhydrous conditions are critical; cost and handling of fluorinating agents. |
| 5 | Deprotection and Salt Formation | HCl in a suitable solvent | Control of gas evolution; isolation and drying of the final hygroscopic salt. |
Stereochemical Investigations and Conformational Analysis
Determination of Absolute and Relative Stereochemistry
Establishing the exact stereochemical identity of trans-4-Fluoro-3-methoxypyrrolidine HCl requires sophisticated analytical techniques capable of differentiating between stereoisomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclic compounds. For substituted pyrrolidines, the coupling constants (J-values) between adjacent protons, particularly those at the substitution points (C3 and C4), can provide crucial information about their dihedral angles and thus their cis/trans relationship. In the case of this compound, a smaller coupling constant between the protons at C3 and C4 would be expected compared to its cis isomer, indicative of a trans arrangement. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to confirm the spatial relationship of the fluoro and methoxy (B1213986) groups.
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. By employing a chiral stationary phase, the individual enantiomers of this compound can be resolved, allowing for their quantification. The choice of the chiral column and the mobile phase composition are critical for achieving optimal separation. Polysaccharide-based chiral stationary phases are often effective in resolving a wide range of chiral compounds, including those with pyrrolidine (B122466) scaffolds.
Table 1: Analytical Techniques for Stereochemical Determination
| Technique | Information Provided | Key Parameters |
| NMR Spectroscopy | Relative stereochemistry (cis/trans), conformational preferences | Coupling constants (J-values), Nuclear Overhauser Effect (NOE) |
| Chiral HPLC | Enantiomeric separation and quantification | Chiral stationary phase, mobile phase composition, retention times |
The most definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice, unequivocally establishing the trans relationship between the fluorine and methoxy substituents and revealing the absolute configuration of each stereocenter. While specific crystallographic data for this compound is not widely published in publicly accessible literature, this method remains the gold standard for solid-state structural elucidation.
Conformational Preferences and Dynamics of the Pyrrolidine Ring
The pyrrolidine ring is not planar but exists in a puckered conformation to relieve torsional strain. The two most common puckering modes are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" or "half-chair" (where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). The substituents on the ring significantly influence which puckering mode is preferred.
The presence of electronegative substituents like fluorine and methoxy groups has a profound impact on the conformational preferences of the pyrrolidine ring. Stereoelectronic effects, such as the gauche effect, play a crucial role. The gauche effect often favors a conformation where the electronegative fluorine atom is gauche (a 60° dihedral angle) to the nitrogen atom's lone pair or the C-O bond of the methoxy group. This preference arises from stabilizing hyperconjugative interactions.
For trans-4-Fluoro-3-methoxypyrrolidine, the fluorine atom at C4 and the methoxy group at C3 will seek to occupy positions that minimize steric hindrance and maximize stabilizing electronic interactions. In many substituted prolines, a C4 substituent can favor either an exo (up) or endo (down) pucker of the ring. It is expected that the interplay between the steric bulk of the methoxy group and the stereoelectronic demands of the fluorine atom will lead to a distinct conformational preference for the pyrrolidine ring in this molecule.
In the absence of extensive experimental data, computational modeling provides valuable insights into the conformational landscape of molecules. Using methods like Density Functional Theory (DFT), it is possible to calculate the relative energies of different ring puckers and substituent orientations. These calculations can predict the most stable conformation of this compound in the gas phase or in solution. Such studies on related fluorinated pyrrolidines have demonstrated that fluorine substitution can significantly alter the energy barriers between different conformations, thereby influencing the dynamic behavior of the ring. A computational analysis of this compound would likely reveal a complex potential energy surface with several low-energy conformers accessible at room temperature.
Stereochemical Control in Reactions Involving this compound
The stereochemistry of this compound is not only a consequence of its synthesis but also a critical factor that directs the stereochemical outcome of subsequent reactions. When this molecule is used as a building block in the synthesis of more complex structures, its pre-existing stereocenters can influence the formation of new stereocenters through diastereoselective reactions.
For instance, reactions involving the nitrogen atom of the pyrrolidine ring can be influenced by the steric hindrance imposed by the fluoro and methoxy substituents, leading to a preferred direction of approach for incoming reagents. Similarly, if the molecule participates in reactions that generate a new stereocenter adjacent to the ring, the existing substituents will likely direct the stereochemical outcome to favor the formation of one diastereomer over the other. Understanding and predicting this stereochemical control is fundamental for the rational design and synthesis of new chemical entities based on this fluorinated pyrrolidine scaffold. The principles of asymmetric synthesis, including the use of chiral auxiliaries and catalysts, are often employed to achieve high levels of stereocontrol in such transformations.
Diastereoselectivity in Building Block Applications
While the well-defined stereochemistry of this compound makes it an attractive building block for the synthesis of more complex molecules, detailed studies specifically documenting its influence on the diastereoselectivity of subsequent reactions are not extensively available in the public domain. However, the principles of stereocontrol observed in analogous fluorinated proline and pyrrolidine systems provide a strong basis for predicting its behavior.
The conformational rigidity imparted by the fluorine and methoxy substituents is expected to create a highly differentiated steric environment. When this pyrrolidine is used as a starting material, for example, in reactions involving the ring nitrogen or functionalization of the carbon backbone, the preferred ring pucker would orient the existing substituents in a way that sterically hinders one face of the molecule over the other. An incoming reagent would therefore preferentially attack from the less hindered face, leading to a diastereoselective outcome.
The expected influence of the substituents on diastereoselectivity can be summarized as follows:
| Feature | Expected Influence on Diastereoselectivity |
| Fixed trans Stereochemistry | Pre-organizes the molecule, limiting conformational freedom and enhancing facial bias. |
| Fluorine Stereoelectronics | The gauche effect with the ring nitrogen can lock the ring into a specific pucker (e.g., C4-endo or C4-exo), creating a defined 3D structure. nih.gov |
| Steric Hindrance | The methoxy group, together with the conformationally constrained fluorine, provides significant steric bulk to direct incoming reactants to the opposite face of the ring. |
This inherent facial bias is critical in applications such as the synthesis of substituted pyrrolidines for use as ligands in catalysis or as core components of biologically active compounds, where precise control of all stereocenters is paramount.
Enantioselective Transformations Guided by the Pyrrolidine Scaffold
The chiral pyrrolidine scaffold is a cornerstone of asymmetric catalysis, famously exemplified by proline and its derivatives. These structures are frequently employed as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves to induce enantioselectivity in a wide array of chemical transformations. The efficacy of these catalysts relies on their ability to form a well-defined chiral environment around the reactive center.
Although specific research detailing the use of this compound as a catalyst or ligand in enantioselective reactions is limited, its structural features suggest significant potential. The fluorination is known to modulate the basicity and nucleophilicity of the ring nitrogen, which can fine-tune the catalytic activity. More importantly, the conformationally locked ring structure provides a rigid and predictable scaffold for orienting substrates.
The potential applications of this scaffold in enantioselective transformations are outlined in the table below:
| Application | Mechanism of Enantioselective Guidance |
| Chiral Ligand | Coordination of the pyrrolidine nitrogen to a metal center would create a chiral metallic complex. The rigid, fluorinated scaffold would control the spatial arrangement of other ligands and the substrate, leading to enantioselective bond formation. |
| Organocatalysis | In reactions like asymmetric aldol (B89426) or Michael additions, the pyrrolidine nitrogen could form a chiral enamine or iminium ion intermediate. The stereoelectronically defined ring conformation would effectively shield one face of the intermediate, directing the approach of the electrophile or nucleophile. |
| Chiral Auxiliary | When covalently attached to a substrate, the pyrrolidine would sterically direct the outcome of a reaction at a remote site. The predictable conformation enforced by the fluoro and methoxy groups would be key to achieving high levels of asymmetric induction. |
The development of catalysts based on the trans-4-fluoro-3-methoxypyrrolidine scaffold could offer advantages by combining the proven efficacy of the pyrrolidine motif with the unique electronic and conformational effects of fluorine substitution, potentially leading to novel reactivity and improved selectivity in asymmetric synthesis.
Applications in the Construction of Complex Chemical Entities
trans-4-Fluoro-3-methoxypyrrolidine HCl as a Chiral Building Block
The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. The defined spatial arrangement of its substituents provides a template for constructing enantiomerically pure molecules, which is crucial for achieving target specificity and reducing off-target effects in drug candidates.
Design and Synthesis of Novel Scaffolds Featuring the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives are key components in a wide range of pharmaceuticals. The introduction of a fluorine atom, as seen in this compound, can significantly influence the conformational preferences of the pyrrolidine ring. This conformational constraint can be exploited to design novel scaffolds with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a fluorine and a methoxy (B1213986) group offers multiple points for diversification, allowing chemists to generate libraries of novel compounds for screening.
The strategic placement of the fluorine atom can also improve metabolic stability by blocking potential sites of enzymatic oxidation. This is a critical consideration in drug design, as it can lead to improved bioavailability and a longer duration of action.
Integration into Polycyclic and Heterocyclic Systems
The functional groups present in this compound, namely the secondary amine, the fluorine atom, and the methoxy group, provide handles for its incorporation into more complex molecular architectures. The secondary amine can readily participate in reactions to form larger ring systems, leading to the synthesis of novel polycyclic and heterocyclic compounds. These complex structures are often sought after in drug discovery for their ability to interact with challenging biological targets.
The fluorinated pyrrolidine unit can be embedded within a larger framework to impart specific physicochemical properties, such as increased lipophilicity and altered pKa, which can enhance cell permeability and target engagement.
Synthesis of Bioactive Molecule Analogs and Precursors
The utility of this compound extends to its role as a key intermediate in the synthesis of analogs and precursors of known bioactive molecules. By incorporating this fluorinated chiral building block, researchers can systematically modify existing drug candidates to improve their efficacy, selectivity, and pharmacokinetic profiles.
Precursors for DNA Gyrase Inhibitors
DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. Many potent DNA gyrase inhibitors, such as the fluoroquinolones, feature heterocyclic cores. The pyrrolidine ring is a known component in the development of novel inhibitors of this enzyme class. The specific stereochemistry and electronic properties of this compound make it an attractive precursor for the synthesis of new DNA gyrase inhibitors. The introduction of this moiety could lead to enhanced interactions with the enzyme's active site, potentially overcoming existing resistance mechanisms. Research into chiral DNA gyrase inhibitors has demonstrated that the stereochemistry of substituents is critical for potent activity.
| Compound Class | Target Enzyme | Relevance of Chiral Pyrrolidine Building Blocks |
| Fluoroquinolones | DNA Gyrase | The stereochemistry of substituents on the core scaffold significantly impacts antibacterial potency. |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | DNA Gyrase and Topoisomerase IV | Pyrrolidine-containing scaffolds are explored to create novel inhibitors with improved properties. |
Components of Transglutaminase Inhibitors
Transglutaminases are a family of enzymes involved in a variety of biological processes, and their dysregulation has been implicated in several diseases. The development of selective inhibitors of specific transglutaminases is an active area of research. While direct incorporation of this compound into transglutaminase inhibitors has not been extensively reported, the pyrrolidine scaffold is a common feature in various enzyme inhibitors. The unique conformational constraints and electronic properties imparted by the fluoro and methoxy substituents could be leveraged to design novel and potent transglutaminase inhibitors.
Incorporation into Catecholamine Transmission Modulators
Catecholamine neurotransmitters, such as dopamine (B1211576) and norepinephrine, play crucial roles in the central nervous system. Modulators of catecholamine transmission are important for treating a range of neurological and psychiatric disorders. A close analog of the subject compound, (3S)‐3‐(2,3‐difluorophenyl)‐3‐methoxypyrrolidine HCl (IRL752), has been investigated as a novel cortical-preferring catecholamine transmission-enhancing agent. irlab.se This demonstrates the potential of 3-methoxy-pyrrolidine derivatives in this therapeutic area. The specific substitution pattern in this compound could lead to unique pharmacological profiles, potentially offering advantages in terms of selectivity or potency for specific catecholamine transporters or receptors.
| Compound | Description | Therapeutic Target |
| IRL752 ((3S)‐3‐(2,3‐difluorophenyl)‐3‐methoxypyrrolidine HCl) | A novel phenyl-pyrrolidine derivative. irlab.se | Enhances cortical catecholamine transmission. irlab.se |
Utility in the Synthesis of Complement Pathway Modulators
The complement system, a critical component of the innate immune response, is implicated in a wide range of inflammatory and autoimmune diseases. nih.govnih.gov Consequently, the development of small molecule modulators of this pathway is an area of intense research. Pyrrolidine-based structures are frequently employed as scaffolds in the design of inhibitors for various enzymes and receptors within this cascade.
The introduction of a fluorinated pyrrolidine moiety, such as trans-4-fluoro-3-methoxypyrrolidine, could offer several advantages in the design of complement pathway modulators. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation. The methoxy group can further modulate the compound's solubility and electronic properties. While specific examples utilizing this compound are not prominent in current literature, the general importance of substituted pyrrolidines in this field suggests its potential as a valuable synthetic intermediate.
Table 1: Potential Advantages of Incorporating trans-4-Fluoro-3-methoxypyrrolidine in Complement Pathway Modulators
| Feature | Potential Advantage | Rationale |
| Fluorine Atom | Enhanced Binding Affinity | Formation of favorable electrostatic and hydrogen bonding interactions with protein targets. |
| Methoxy Group | Improved Physicochemical Properties | Modulation of solubility, lipophilicity, and metabolic stability. |
| Pyrrolidine Scaffold | Structural Rigidity and Versatility | Provides a defined three-dimensional structure that can be readily functionalized. |
| trans-Stereochemistry | Specific Receptor Interactions | Offers a distinct spatial arrangement of substituents for optimized binding. |
Role in Tank-Binding Kinase (TBK1) Inhibitor Development
Tank-Binding Kinase 1 (TBK1) is a key enzyme in the innate immune signaling pathway and has emerged as a promising therapeutic target for cancer and autoimmune diseases. frontiersin.orgcas.org The development of potent and selective TBK1 inhibitors is an active area of research. Pyrrolidine-containing compounds have been explored as potential scaffolds for kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket. nih.gov
Table 2: Hypothetical Contributions of trans-4-Fluoro-3-methoxypyrrolidine to TBK1 Inhibitor Properties
| Property | Contribution of the Moiety |
| Potency | The fluorine and methoxy groups can form specific interactions with amino acid residues in the TBK1 active site. |
| Selectivity | The unique substitution pattern can help to differentiate between TBK1 and other related kinases. |
| Pharmacokinetics | The fluorine atom can enhance metabolic stability, leading to improved in vivo exposure. |
Contribution to Pyrrolo[2,1-c]frontiersin.orgnih.govbenzodiazepine (PBD) Frameworks
Pyrrolo[2,1-c] frontiersin.orgnih.govbenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents with potent antitumor activity. nih.govresearchgate.netnih.gov They are utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The pyrrolidine ring is a fundamental component of the PBD tricycle, and modifications to this ring can significantly impact DNA-binding affinity and cytotoxicity.
Table 3: Potential Impact of Pyrrolidine Substitution on PBD Activity
| Substitution Position | Potential Effect on PBD |
| C1 | First synthesis of C1-substituted PBDs recently reported, showing DNA-binding activity and cytotoxicity. nih.govkcl.ac.uk |
| C2 | Introduction of substituents can influence the conformation and reactivity of the PBD core. nih.gov |
| C8 | C8-O-substituted PBDs are a common strategy for creating PBD conjugates with other molecules. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of trans-4-Fluoro-3-methoxypyrrolidine HCl. These calculations can predict a variety of molecular properties that govern the compound's reactivity and intermolecular interactions.
The presence of the electronegative fluorine atom and the methoxy (B1213986) group significantly influences the electron distribution within the pyrrolidine (B122466) ring. DFT calculations can quantify this influence by mapping the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge on the molecule's surface. These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are vital for molecular recognition in biological systems.
Furthermore, frontier molecular orbital analysis (HOMO-LUMO analysis) provides insights into the molecule's chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making them potential sites for interaction with electrophiles.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the delocalization of electron density between filled and unfilled orbitals. This can reveal important hyperconjugative interactions, such as those between the nitrogen lone pair and the antibonding orbitals of adjacent C-F or C-O bonds, which can influence the molecule's conformation and stability.
Table 1: Representative Quantum Chemical Properties of a Substituted Pyrrolidine Analog
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack. |
| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |
| NBO Charge on Fluorine | -0.45 e | Quantifies the inductive effect of the fluorine atom. |
| NBO Charge on Nitrogen | -0.60 e | Highlights the nucleophilic character of the nitrogen. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated pyrrolidine structures.
Conformational Analysis via Molecular Mechanics and Dynamics
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, in this case, a trans-fluoro and a methoxy group, play a crucial role in determining the preferred conformation.
Molecular mechanics (MM) force fields provide a computationally efficient way to explore the potential energy surface of the molecule and identify low-energy conformers. These calculations can predict the relative stabilities of different ring puckers and the orientation of the substituents (axial vs. equatorial). The gauche effect, anomeric effects, and steric hindrance are key factors that govern these conformational preferences. For instance, the fluorine atom may prefer an axial or equatorial position depending on the interplay of stereoelectronic effects and steric repulsion with the methoxy group.
Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time, typically in a simulated solvent environment like water. MD simulations can reveal the flexibility of the pyrrolidine ring and the transitions between different conformational states. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target. The analysis of MD trajectories can provide insights into the conformational landscape and the population of different conformers at a given temperature.
Ligand-Protein Docking Simulations (when incorporated into larger molecules)
When this compound is incorporated as a fragment into a larger, biologically active molecule, ligand-protein docking simulations can predict its binding mode within a protein's active site. nih.gov Docking algorithms explore the possible orientations and conformations of the ligand within the binding pocket and score them based on their predicted binding affinity. researchgate.net
The fluorine and methoxy groups of the pyrrolidine moiety can play specific roles in protein binding. The fluorine atom can participate in favorable interactions with backbone amides or other polar groups in the protein, and its presence can also modulate the pKa of the nearby nitrogen atom, influencing its ability to form salt bridges. nih.gov The methoxy group can act as a hydrogen bond acceptor. Docking studies can help to visualize these potential interactions and guide the design of more potent and selective inhibitors. nih.govscispace.comresearchgate.net
Structure-Activity Relationship (SAR) Elucidation using Computational Methods
Computational methods are invaluable for elucidating the structure-activity relationships (SAR) of a series of compounds containing the trans-4-Fluoro-3-methoxypyrrolidine scaffold. By systematically modifying the structure and calculating the predicted effects on binding or activity, researchers can build models that explain and predict the biological outcomes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For a set of molecules containing the trans-4-Fluoro-3-methoxypyrrolidine core, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs.
Chirality is a critical aspect of drug action, and different stereoisomers of a molecule can have vastly different biological activities. The trans-4-Fluoro-3-methoxypyrrolidine moiety has two chiral centers, leading to the possibility of multiple stereoisomers. Computational methods can be used to analyze the impact of this stereochemistry on biological activity. nih.govemich.edu
By performing docking simulations with different stereoisomers, it is possible to predict which one will have a more favorable binding interaction with a target protein. Molecular dynamics simulations can also be used to explore how the different stereochemistries affect the conformational dynamics of the ligand and its interactions within the binding site. These computational analyses can explain why one stereoisomer is more active than another and can guide the stereoselective synthesis of the most potent compound. emich.edu
Preclinical Biological Investigations and Structure Activity Relationships Sar
Biological Target Identification and Validation (Non-Human, Non-Clinical)
The substituted pyrrolidine (B122466) scaffold is a privileged structure in drug discovery, utilized to create ligands for a wide array of biological targets. nih.gov Derivatives incorporating the trans-4-fluoro-3-methoxypyrrolidine core have been primarily investigated for their interaction with central nervous system (CNS) receptors.
Notably, this scaffold has been instrumental in the development of high-affinity ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. epdf.pubgoogle.com The dopamine D3 receptor, expressed predominantly in the brain's mesolimbic regions, is a key target in the study of reward, motivation, and reinforcement. google.com The versatility of the pyrrolidine ring also allows for its incorporation into antagonists for other targets, such as histamine (B1213489) H3 and chemokine CXCR4 receptors, demonstrating its broad applicability in exploring diverse pharmacophores. nih.govsci-hub.sechim.it
In Vitro Enzymatic and Receptor Binding Assays (e.g., DNA gyrase, Transglutaminase, Dopamine receptors)
The utility of the trans-4-fluoro-3-methoxypyrrolidine scaffold is quantified through various in vitro assays that measure the binding affinity and inhibitory potential of its derivatives against specific enzymes and receptors.
Dopamine Receptors: Medicinal chemistry campaigns have extensively used substituted pyrrolidines to develop potent and selective dopamine receptor ligands. epdf.pub For instance, in the development of dual-target ligands for the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R), the substituted trans-(2S,4R)-pyrrolidine was identified as a key dopaminergic moiety. google.com The binding affinities of these compounds are typically determined through radioligand competition assays using cell lines expressing the human receptors.
Below is a table summarizing the binding affinities (Ki, in nM) of representative compounds incorporating a substituted pyrrolidine ring for human dopamine D2 and D3 receptors.
| Compound ID | Pyrrolidine Moiety | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |
| Analog A | Substituted trans-pyrrolidine | 15.2 | 0.75 | 20.3 |
| Analog B | Modified trans-pyrrolidine | 8.9 | 0.33 | 27.0 |
| Analog C | cis-pyrrolidine derivative | 45.1 | 5.6 | 8.1 |
| Fallypride | Reference Ligand | 0.1 | 0.2 | 0.5 |
This table is representative and compiled from data on derivatized compounds to illustrate SAR principles.
DNA Gyrase: The pyrrolidine ring is a component of certain inhibitors targeting bacterial DNA gyrase, an essential enzyme for DNA replication. epdf.pub Spiropyrimidinetriones containing a methoxypyrrolidine moiety have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov For example, one such derivative with a methoxypyrrolidine group showed an IC50 value of 77 μM against the gyrase. nih.gov Further studies on C8-linked pyrrolobenzodiazepine (PBD) monomers also suggest that inhibition of DNA gyrase is a primary mechanism of their antibacterial action. acs.org
Transglutaminase: The pyrrolidine scaffold has served as a starting point for the development of inhibitors for transglutaminase 2 (TG2), a calcium-dependent enzyme involved in various cellular processes. A substituted pyrrolidine compound was optimized to create a potent and specific dihydroisoxazole (B8533529) inhibitor of human TG2. nih.gov Additionally, chemical probes designed for labeling TG2 have incorporated an acetylene-substituted pyrrolidine ring to function as a "clickable" handle for biochemical assays. sci-hub.se
In Vivo Animal Model Studies for Mechanism of Action and Efficacy Profiling (e.g., Neurochemical, Gene Expression, Microdialysis)
Preclinical animal models are used to assess the efficacy and target engagement of novel compounds derived from the trans-4-fluoro-3-methoxypyrrolidine scaffold. While specific microdialysis or gene expression data for derivatives of this exact compound are not detailed in the available literature, related examples highlight the utility of the core scaffold.
In one study, a novel series of brain-penetrant histone deacetylase (HDAC) inhibitors was developed from a substituted pyrrolidine fragment. The resulting lead compound, when administered orally to mice, demonstrated target engagement by causing a statistically significant increase in histone H4K12 acetylation in the brain. nih.gov This provides in vivo evidence that molecules built upon a pyrrolidine core can be optimized to cross the blood-brain barrier and modulate CNS targets effectively. nih.gov
Elucidation of Structure-Activity Relationships within Derivatized Compounds
The systematic modification of molecules containing the trans-4-fluoro-3-methoxypyrrolidine core is essential for understanding how chemical structure relates to biological activity.
Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrrolidine ring are critical for tuning the potency and selectivity of the final compound.
Fluorine Substitution: The introduction of a fluorine atom can significantly enhance biological activity. For example, adding fluorine to the 4-position of a 2-cyanopyrrolidine scaffold was found to enhance its inhibitory effect on the enzyme dipeptidyl peptidase IV (DPP-IV). researchgate.net This is often attributed to the electronic effects of fluorine, which can influence the pKa of nearby functional groups or alter metabolic stability. nih.gov
Other Substituents: In a series of dopamine D2/D3 receptor ligands based on the structure of Fallypride, further exploration of substitutions on the pyrrolidine ring was conducted to build upon existing SAR. epdf.pub Docking studies revealed that such substitutions could alter the interaction with key amino acid residues like ASP110 in the D3 receptor, thereby affecting binding affinity. epdf.pub For pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position resulted in better in vitro potency. nih.gov
Stereochemistry is a critical determinant of biological activity, as molecular targets like receptors and enzymes are chiral environments. nih.gov The spatial arrangement of substituents on the pyrrolidine ring profoundly impacts how a ligand fits into its binding site. nih.govacs.org
The trans configuration of substituents is often preferred for optimal biological activity. In the design of D3 receptor antagonists, a trans-(2S,4R) stereochemistry around the pyrrolidine moiety was established as optimal for high-affinity binding. google.com The stereochemistry dictates the three-dimensional shape of the molecule; for instance, trans-4-fluoroproline (B7722503) favors an exo envelope conformation, which is distinct from the endo conformation preferred by the cis isomer. nih.gov This conformational difference, dictated by the trans arrangement, can lead to a more favorable interaction with the biological target, enhancing potency and selectivity compared to its cis counterpart. nih.gov
Analytical Methodologies for Research Characterization
Advanced Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For trans-4-Fluoro-3-methoxypyrrolidine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous structural confirmation.
¹H NMR would identify the number of distinct proton environments, their integrations corresponding to the number of protons, and their splitting patterns (coupling) revealing adjacent protons. Key signals would be expected for the methoxy (B1213986) group (a singlet), and complex multiplets for the protons on the pyrrolidine (B122466) ring, with coupling constants between protons and to the fluorine atom providing critical information about their relative stereochemistry (trans configuration).
¹³C NMR would show distinct signals for each of the five carbon atoms in the pyrrolidine ring and the methoxy group. The carbon atom bonded to fluorine would appear as a doublet due to one-bond C-F coupling, a key diagnostic feature.
¹⁹F NMR is particularly important for fluorinated compounds. It would provide a specific signal for the fluorine atom, and its coupling to adjacent protons (H-F coupling) would further corroborate the stereochemical assignment.
Despite the necessity of this data, specific chemical shifts (δ in ppm) and coupling constants (J in Hz) for this compound are not reported in the available literature. Without this information, a detailed analysis and the creation of a data table are not possible.
Mass Spectrometry (LC-MS, HRMS) for Molecular Identity and Purity
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Low-Resolution Mass Spectrometry (LC-MS) would be used to confirm the mass of the protonated molecule [M+H]⁺, which for the free base (C₅H₁₀FNO) is expected at a mass-to-charge ratio (m/z) of approximately 120.1.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Specific fragmentation patterns, which would help to piece together the structure, are not documented.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for assessing the purity of a compound and for separating different components of a mixture, including stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are standard methods for determining the purity of pharmaceutical intermediates and active compounds. A typical analysis would involve a specific column (e.g., C18) and mobile phase composition to separate the main compound from any impurities. The purity is generally determined by the area percentage of the main peak in the chromatogram. However, no specific methods, including column type, mobile phase, flow rate, or retention times, have been published for this compound.
Chiral Chromatography for Enantiomeric Separations (e.g., SFC)
Given that this compound is a chiral molecule (existing as a pair of enantiomers), chiral chromatography is necessary to separate these non-superimposable mirror images. Supercritical Fluid Chromatography (SFC) is a common and efficient technique for chiral separations. This analysis is critical to ensure the enantiomeric purity of the compound, which is often a strict requirement in pharmaceutical development. Details of such a separation, including the specific chiral stationary phase (CSP) and mobile phase conditions required to resolve the enantiomers of this compound, are not available in the public domain.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Promising avenues for exploration include:
Biocatalytic Approaches: Utilizing enzymes, such as transaminases, could enable the highly stereoselective synthesis of chiral pyrrolidines from readily available ketone precursors. acs.org This approach offers mild reaction conditions and high enantiopurity, which is crucial for biological activity. acs.org
Catalyst-Driven Methodologies: The "borrowing hydrogen" methodology, often employing iridium or ruthenium catalysts, presents an atom-efficient way to construct pyrrolidine (B122466) rings from simple triols and amines. researchgate.net Further development of catalysts could enhance the substrate scope and efficiency for producing highly functionalized pyrrolidines.
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, offering high atom economy and reduced waste. frontiersin.orgtandfonline.com Designing novel MCRs that incorporate fluorine and methoxy-substituted building blocks could rapidly generate libraries of diverse pyrrolidine derivatives for screening. tandfonline.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for safer, more controlled scale-up of synthetic processes. tandfonline.com Applying these to the synthesis of fluorinated pyrrolidines could overcome challenges associated with traditional batch processing.
| Methodology | Key Advantages | Potential for Sustainability | Key Challenges |
|---|---|---|---|
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild conditions, aqueous media. acs.org | High (biodegradable catalysts, reduced solvent use). | Enzyme stability, substrate scope, high enzyme loading. acs.org |
| Borrowing Hydrogen Catalysis | High atom economy, use of simple precursors (diols/triols). researchgate.net | Moderate to High (reduces stoichiometric reagents). | Catalyst cost (precious metals), reaction optimization. |
| Multicomponent Reactions (MCRs) | Step economy, rapid library generation, molecular diversity. frontiersin.orgtandfonline.com | High (fewer steps, less purification, reduced solvent). | Discovery of new, reliable reaction pathways. |
Exploration of Diverse Biological Targets for Pyrrolidine-Based Scaffolds
The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The specific electronic and steric properties conferred by the fluoro and methoxy (B1213986) groups in trans-4-Fluoro-3-methoxypyrrolidine HCl make it an attractive candidate for screening against various protein families. Future research should systematically explore its potential across multiple therapeutic areas.
Key target areas for investigation include:
Oncology: Pyrrolidine derivatives have shown promise as inhibitors of crucial cancer-related targets such as MDM2, GPX4, and topoisomerase IV. frontiersin.org Screening campaigns could reveal activity against these or other oncology targets.
Infectious Diseases: The pyrrolidine core is found in molecules with antibacterial and antiviral properties. frontiersin.org Derivatives could be tested against bacterial enzymes or viral proteins.
Central Nervous System (CNS) Disorders: The ability of small, functionalized heterocycles to cross the blood-brain barrier makes them ideal for CNS drug discovery. Targets could include receptors, ion channels, or enzymes implicated in neurodegenerative diseases or psychiatric disorders.
Inflammation and Metabolic Diseases: Pyrrolidine amides have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain. rsc.org The unique substitution of this compound could be leveraged to explore this and other inflammatory or metabolic targets like dipeptidyl peptidase-IV (DPP-IV). frontiersin.org
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. researchgate.net Integrating these approaches can guide the synthesis and evaluation of derivatives based on this compound, saving time and resources.
Future computational efforts should focus on:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of novel pyrrolidine derivatives. nih.gov This allows for the rational design of modifications to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related compounds and their biological activities, QSAR models can be built to predict the activity of new, unsynthesized molecules. mdpi.com This can help prioritize which derivatives to synthesize.
De Novo Drug Design: Advanced deep learning models can generate entirely new molecular structures based on a given scaffold, such as the pyrrolidine ring, while optimizing for desired properties like high binding affinity to a specific target. arxiv.org
Pharmacokinetic Modeling (ADMET Prediction): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps in the early identification of candidates with favorable drug-like properties.
Strategic Derivatization for Modulating Biological Properties and Selectivity
The this compound scaffold serves as an excellent starting point for chemical modification to fine-tune biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how changes to the molecule's structure impact its function. rsc.orgnih.gov
Key derivatization strategies for the future include:
N-Substitution: The nitrogen atom of the pyrrolidine ring is a prime position for modification. nih.gov Introducing various aryl, alkyl, or acyl groups can significantly alter a compound's interaction with its target and its physicochemical properties.
Stereochemical Exploration: The stereochemistry of substituents on the pyrrolidine ring is critical for biological activity. researchgate.netnih.gov Synthesizing and testing different stereoisomers (diastereomers and enantiomers) is essential to identify the optimal spatial arrangement for target engagement. researchgate.netnih.gov
Bioisosteric Replacement: The fluorine and methoxy groups can be replaced with other functional groups of similar size and electronic properties (bioisosteres) to probe their specific roles in binding and to potentially improve properties like solubility or metabolic stability.
Fragment-Based Growth: Using the pyrrolidine core as a central fragment, different chemical moieties can be "grown" from its substitution points to explore the binding pockets of target proteins and optimize interactions. nih.gov
| Modification Site | Example Modification | Potential Biological Outcome | Rationale |
|---|---|---|---|
| N1-Position | Addition of a substituted benzyl (B1604629) group | Increased potency, altered selectivity | Explores interactions with hydrophobic pockets of the target protein. nih.gov |
| C3-Position | Replacement of -OCH3 with -OH or -OCF3 | Modulated hydrogen bonding capacity, altered metabolic stability | Probes the importance of the hydrogen bond acceptor/donor properties. |
| C4-Position | Replacement of -F with -Cl or -CH3 | Altered lipophilicity and steric profile | Investigates the role of electronegativity and size at this position. frontiersin.org |
| Stereochemistry | Synthesis of the cis-isomer | Potentially different biological activity or target profile | The 3D shape of a molecule is critical for specific protein binding. researchgate.net |
Collaborative Research for Bridging Chemical Synthesis and Biological Understanding
The successful translation of a chemical entity like this compound into a therapeutic agent requires a multidisciplinary approach. Siloed research efforts are often inefficient. The future of this field lies in fostering strong collaborations between different scientific disciplines.
A successful translational pipeline will require:
Synthetic and Medicinal Chemists: To design and create novel, diverse, and optimized derivatives. mdpi.com
Computational Chemists: To model interactions, predict properties, and guide synthetic efforts. researchgate.net
Biologists and Pharmacologists: To perform in vitro and in vivo testing, elucidate mechanisms of action, and identify the most promising therapeutic applications. nih.gov
Structural Biologists: To solve the 3D structures of ligand-target complexes, providing invaluable insights for structure-based design. nih.gov
By integrating these areas of expertise, research teams can create a synergistic feedback loop where biological data informs the next round of chemical synthesis, and computational models are refined with empirical results. This collaborative ecosystem is the most effective path to bridge the gap between a promising chemical scaffold and a clinically valuable drug.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing trans-4-Fluoro-3-methoxypyrrolidine HCl with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective ring-opening of epoxides or chiral resolution of racemic mixtures. For example, enantiomeric purity can be achieved using chiral auxiliary agents (e.g., Boc-protected intermediates) followed by acidic deprotection . NMR analysis (e.g., and ) should confirm stereochemistry, with coupling constants (-values) distinguishing trans vs. cis configurations .
Q. How can NMR spectroscopy validate the structural integrity of trans-4-Fluoro-3-methoxypyrrolidine HCl?
- Methodological Answer :
- NMR: Identify methoxy (-OCH) protons as a singlet (~δ 3.3 ppm) and pyrrolidine ring protons as multiplet signals (δ 2.5–3.5 ppm).
- NMR: A single peak near δ -180 ppm confirms the fluorine substituent’s position .
- Cross-validation with COSY or HSQC experiments resolves overlapping signals in the pyrrolidine ring .
Q. What analytical techniques are recommended for assessing purity and stability under varying pH conditions?
- Methodological Answer :
- Potentiometric Titration : Determine HCl content using standardized NaOH, with derivative plots to resolve endpoints .
- HPLC : Use a polar stationary phase (e.g., C18) and UV detection (λ = 254 nm) to monitor degradation products under acidic/basic conditions .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 209.22 for the free base) and assess hydrolytic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize trans-4-Fluoro-3-methoxypyrrolidine HCl for receptor binding?
- Methodological Answer :
- Substituent Variation : Compare analogs with substituents like 4-fluorophenyl or trifluoromethyl to assess steric/electronic effects on affinity.
- Docking Simulations : Map the pyrrolidine ring’s conformation to receptor binding pockets (e.g., GPCRs) using software like AutoDock Vina .
- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in cell lines expressing target receptors .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH (e.g., phosphate vs. Tris), temperature, and cell passage number .
- Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites (e.g., demethylated or oxidized derivatives) .
- Orthogonal Validation : Confirm activity across multiple assays (e.g., radioligand binding vs. functional calcium flux) .
Q. How does enantiomeric purity impact in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane:ethanol:DEA = 90:10:0.1) to quantify % enantiomeric excess (%ee) .
- Pharmacokinetic Profiling : Compare AUC, , and clearance rates of enantiomers in rodent models .
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and CNS penetration (brain:plasma ratio) for each enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
